molecular formula C23H15BrN2O6 B4041961 4-bromobenzyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

4-bromobenzyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B4041961
M. Wt: 495.3 g/mol
InChI Key: XGOVRGPOQVSTFR-UHFFFAOYSA-N
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Description

4-bromobenzyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C23H15BrN2O6 and its molecular weight is 495.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.01135 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Bromophenols and their derivatives, including those with nitrophenyl groups, have been synthesized and evaluated for various biological activities. These compounds are often explored for their potential as antioxidants, antitumor agents, and inhibitors of specific enzymes like carbonic anhydrase, which is important in pH regulation and has implications in treating conditions such as glaucoma and epilepsy. For example, studies have demonstrated the synthesis of novel bromophenol derivatives that show significant inhibitory activity against human carbonic anhydrase isoforms, suggesting their potential as therapeutic agents (Akbaba et al., 2013).

Antioxidant Properties

  • Certain bromophenol derivatives have been identified to possess potent antioxidant activities, potentially stronger than standard antioxidants used in food and pharmaceutical industries. This suggests their utility in preventing oxidative stress-related diseases and in the stabilization of food products against oxidative deterioration (Li et al., 2011), (Çetinkaya et al., 2012).

Electrosynthesis and Catalytic Activity

  • The catalytic activity of nitrobenzyl compounds, including those involved in the reduction of CO2 and electrosynthesis of various organic molecules, has been investigated. Such studies contribute to the development of efficient catalytic systems for environmental remediation and synthetic chemistry applications (Mohammadzadeh et al., 2020).

Analytical Applications

  • Bromophenols have been used as reagents in the development of analytical methods for the determination of various substances, highlighting their role in environmental and analytical chemistry (Higuchi et al., 1980).

Properties

IUPAC Name

(4-bromophenyl)methyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O6/c1-13-2-9-19(20(10-13)26(30)31)25-21(27)17-8-5-15(11-18(17)22(25)28)23(29)32-12-14-3-6-16(24)7-4-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOVRGPOQVSTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC4=CC=C(C=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromobenzyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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4-bromobenzyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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4-bromobenzyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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4-bromobenzyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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4-bromobenzyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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4-bromobenzyl 2-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

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